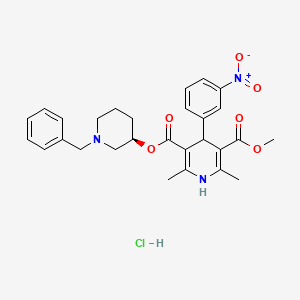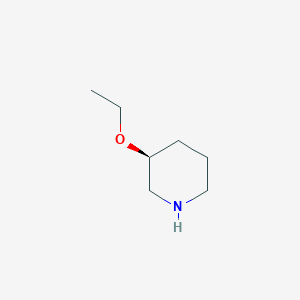
Phosphanylidynegadolinium
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphanylidynegadolinium can be synthesized by reacting gadolinium with phosphorus at high temperatures. The reaction typically follows the equation: [ 4 \text{Gd} + \text{P}_4 \rightarrow 4 \text{GdP} ] Single crystals of this compound can be obtained through mineralization processes .
Industrial Production Methods: Industrial production of this compound involves high-temperature synthesis methods, often in controlled environments to ensure purity and consistency. The process may include steps such as purification of raw materials, precise control of reaction conditions, and post-synthesis treatments to achieve the desired crystal structure and properties .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphanylidynegadolinium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form gadolinium oxide.
Reduction: Can be reduced to elemental gadolinium and phosphorus under specific conditions.
Substitution: Participates in substitution reactions where phosphorus atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen or carbon monoxide at high temperatures.
Substitution: Involves reagents like halogens or organophosphorus compounds under controlled conditions.
Major Products:
Oxidation: Gadolinium oxide (Gd2O3)
Reduction: Elemental gadolinium (Gd) and phosphorus (P)
Substitution: Various substituted phosphides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphanylidynegadolinium has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of phosphanylidynegadolinium involves its interaction with molecular targets and pathways, primarily through its magnetic and electronic properties. In bioimaging, for example, it enhances the contrast of MRI images by altering the magnetic properties of water molecules in the body. In catalysis, it facilitates chemical reactions by providing active sites for reactants .
Vergleich Mit ähnlichen Verbindungen
- Gadolinium Nitride (GdN)
- Gadolinium Arsenide (GdAs)
- Gadolinium Antimonide (GdSb)
- Gadolinium Bismuthide (GdBi)
Comparison: Phosphanylidynegadolinium is unique among these compounds due to its specific combination of gadolinium and phosphorus, which imparts distinct magnetic and semiconductor properties. While other gadolinium compounds also exhibit high magnetic moments, this compound’s semiconductor characteristics make it particularly valuable in electronic and photonic applications .
Eigenschaften
IUPAC Name |
phosphanylidynegadolinium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYBPUTWLXQDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311219 | |
| Record name | Gadolinium phosphide (GdP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12024-79-2 | |
| Record name | Gadolinium phosphide (GdP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12024-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium phosphide (GdP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium phosphide (GdP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium phosphide (GdP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cycloheptyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B1650702.png)
![4-{[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]carbonyl}morpholine](/img/structure/B1650706.png)

![N-(4-{[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methyl]thio}phenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B1650709.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B1650710.png)

![[4-[4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thiophen-2-yl]sulfonylpiperazin-1-yl]-cyclopentylmethanone](/img/structure/B1650714.png)
![N-(2-chloro-4-fluorophenyl)-2-{[2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7-yl]thio}acetamide](/img/structure/B1650716.png)


![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile](/img/structure/B1650720.png)



